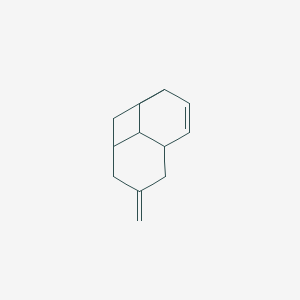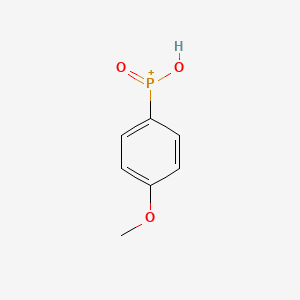![molecular formula C10H20O4S B14639835 3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL CAS No. 55531-85-6](/img/structure/B14639835.png)
3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL is a chemical compound characterized by its unique structure, which includes an oxolane ring and a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL typically involves the reaction of 2,2-diethoxyethanethiol with an oxirane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the thiol group on the oxirane ring, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxolane ring or the sulfanyl group.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified oxolane derivatives.
Substitution: Various substituted oxolane derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The oxolane ring may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
2,2-Diethoxyethyl sulfide: Lacks the oxolane ring, making it less complex.
Oxolane-2-thiol: Contains a thiol group but lacks the diethoxyethyl moiety.
Uniqueness
3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL is unique due to its combination of an oxolane ring and a sulfanyl group with diethoxyethyl substituents. This structure imparts specific chemical properties and reactivity, making it valuable for various applications.
Propriétés
Numéro CAS |
55531-85-6 |
|---|---|
Formule moléculaire |
C10H20O4S |
Poids moléculaire |
236.33 g/mol |
Nom IUPAC |
3-(2,2-diethoxyethylsulfanyl)oxolan-2-ol |
InChI |
InChI=1S/C10H20O4S/c1-3-12-9(13-4-2)7-15-8-5-6-14-10(8)11/h8-11H,3-7H2,1-2H3 |
Clé InChI |
CKPVIMVVCJERDH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CSC1CCOC1O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


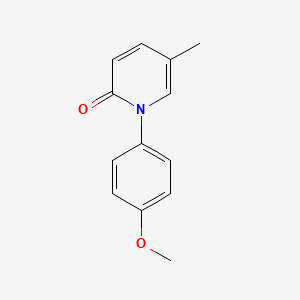
![5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1H-1-benzothiophene-1,1-dione](/img/structure/B14639755.png)
![4-[(E)-{4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14639770.png)
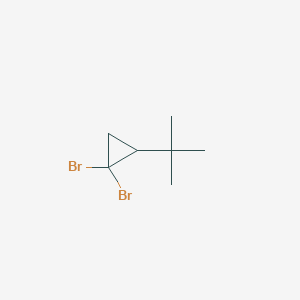
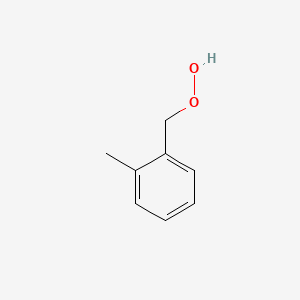


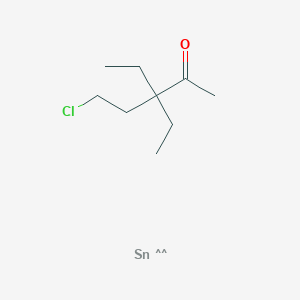
![Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane](/img/structure/B14639816.png)
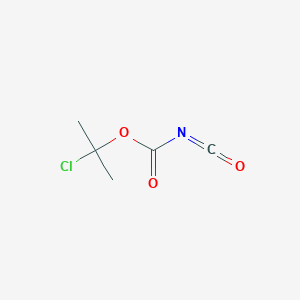
![N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine](/img/structure/B14639822.png)
